Ethyl 1-naphthaleneacetate

Descripción

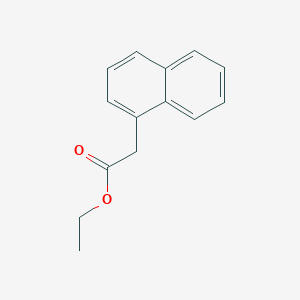

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-naphthalen-1-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-2-16-14(15)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIDPSKQLXKCVQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3034583 | |

| Record name | Ethyl 1-naphthaleneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ethyl 1-naphthylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032709 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2122-70-5 | |

| Record name | Ethyl 1-naphthylacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2122-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Naphthaleneacetic acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002122705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 1-naphthaleneacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74497 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthaleneacetic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 1-naphthaleneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1-naphthylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 1-NAPHTHALENEACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OV7F7186V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl 1-naphthylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032709 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

88.5 °C | |

| Record name | Ethyl 1-naphthylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032709 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Ethyl 1-naphthaleneacetate chemical properties

An In-depth Technical Guide to the Chemical Properties of Ethyl 1-Naphthaleneacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetic organic compound classified as an aromatic ester.[1] It is derived from 1-naphthaleneacetic acid (NAA), a well-known synthetic plant hormone that mimics the activity of natural auxins.[1][2] As a pro-hormone, this compound is converted in planta via hydrolysis to the active acid form, NAA.[1] Its primary applications are in agriculture and horticulture, where it functions as a plant growth regulator to control sucker growth, enhance fruit set, and improve crop yields.[1][3][4] It also serves as a valuable intermediate in synthetic chemistry and is used in research to investigate plant hormone mechanisms.[1][2]

Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid at room temperature with a characteristic aromatic odor.[1][2] It is stable under normal conditions but is susceptible to hydrolysis.[1]

Table 1: Identification and Structural Details

| Identifier | Value |

| IUPAC Name | ethyl 2-(naphthalen-1-yl)acetate[1][2] |

| CAS Number | 2122-70-5[1][2] |

| Molecular Formula | C₁₄H₁₄O₂[1][2] |

| Molecular Weight | 214.26 g/mol [1][2] |

| SMILES | CCOC(=O)CC1=CC=CC2=CC=CC=C21[1][2] |

| InChI | InChI=1S/C14H14O2/c1-2-16-14(15)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9H,2,10H2,1H3[1][2] |

| InChI Key | XIDPSKQLXKCVQN-UHFFFAOYSA-N[1][2] |

| Synonyms | Ethyl 1-naphthylacetate, NAA ethyl ester, NSC 74497[1][2] |

Table 2: Physicochemical Data

| Property | Value |

| Appearance | Colorless to pale yellow liquid[1][2] |

| Boiling Point | ~250 °C (at atmospheric pressure)[1] |

| 100–105 °C (at 0.1–0.2 mmHg)[5] | |

| Melting Point | Not specified (liquid at room temperature)[1][6] |

| Specific Gravity | 1.11[6] |

| Refractive Index | 1.58[6] |

| Solubility | Poorly soluble in water; Soluble in organic solvents such as ethanol (B145695) and ether.[1][2] |

| Purity | Min. 96.0% (by GC)[6] |

Spectroscopic Data

Full spectroscopic data for this compound, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Raman spectroscopy, are available through specialized databases such as SpectraBase.[7][8] The compound's structure and purity are typically confirmed using these analytical techniques.

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound are commonly cited: Fischer esterification and a modified Arndt-Eistert reaction.

Protocol 1: Fischer Esterification

This is the most common method, involving the acid-catalyzed reaction between 1-naphthaleneacetic acid and ethanol.[2]

-

Reactants: 1-naphthaleneacetic acid, ethanol (excess), and a strong acid catalyst (e.g., concentrated sulfuric acid).[2]

-

Procedure:

-

Dissolve 1-naphthaleneacetic acid in an excess of absolute ethanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid with a weak base, such as a saturated sodium bicarbonate solution.

-

Perform a liquid-liquid extraction using an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.[5]

-

Protocol 2: Modified Arndt-Eistert Reaction

This method provides a reproducible, larger-scale synthesis starting from 1-(diazoacetyl)naphthalene.[5]

-

Reactants: 1-(diazoacetyl)naphthalene, absolute ethanol, and a silver benzoate (B1203000)/triethylamine catalyst solution.[5]

-

Procedure:

-

Place a solution of 1-(diazoacetyl)naphthalene (0.0801 mole) in absolute ethanol (50 ml) into a 100-ml, two-necked flask equipped with a magnetic stirrer and a reflux condenser.[5]

-

Heat the solution to reflux.

-

Inject 1 ml of a freshly prepared catalyst solution (1 g of silver benzoate dissolved in 10 ml of triethylamine) through a serum cap. Nitrogen evolution will occur.[5]

-

Continue adding the catalyst in portions until nitrogen evolution ceases (typically 3-4 additions over no more than 45 minutes).[5]

-

Reflux the reaction mixture for an additional hour, then cool and filter.[5]

-

Remove the solvents from the filtrate using a rotary evaporator.[5]

-

Dissolve the residue in diethyl ether (75 ml) and wash sequentially with 10% aqueous sodium carbonate, water, and saturated brine.[5]

-

Dry the ethereal solution by filtering through anhydrous magnesium sulfate.[5]

-

Remove the ether and purify the product by vacuum distillation to afford colorless this compound (84–92% yield).[5]

-

Analytical Methods

The purity and identity of this compound are typically assessed using Gas Chromatography (GC) and spectroscopic methods.[6] For quantitative analysis in complex matrices like agricultural products, methods developed for its parent compound, 1-naphthaleneacetic acid, can be adapted. This often involves extraction, cleanup via column chromatography, and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10]

Biological Activity and Signaling

This compound functions as a synthetic auxin, a class of plant hormones that regulate numerous aspects of plant growth and development.[1][2]

Mechanism of Action: As a pro-hormone, this compound is absorbed by plant tissues where it is hydrolyzed by endogenous enzymes to release 1-naphthaleneacetic acid (NAA) and ethanol.[1] NAA then binds to auxin receptors within plant cells.[2] This binding initiates a complex signaling cascade that modulates the expression of genes involved in growth processes. The primary physiological responses include promoting cell elongation and division, influencing root formation, and controlling apical dominance (the suppression of lateral bud growth).[1][2]

Visualizations

Synthesis and Metabolic Pathways

Caption: Key chemical and metabolic reactions involving this compound.

Experimental Workflow and Mechanism of Action

Caption: Synthesis workflow and the biological mechanism of action.

Safety and Handling

This compound is associated with several hazards. It is considered a flammable liquid and vapor, is toxic if swallowed or in contact with skin, and causes serious eye irritation.[11][12]

Table 3: GHS Hazard Information

| Hazard Class | Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed[2] |

| Aquatic Hazard, Long-Term | H412: Harmful to aquatic life with long lasting effects[2] |

| Eye Irritation | Causes irreversible eye damage[11] |

| Flammability | Highly flammable liquid and vapor[12] |

Handling and PPE: When handling this chemical, appropriate personal protective equipment (PPE) should be worn, including chemical-resistant gloves, coveralls, and chemical splash goggles or a full-face shield.[11] Work should be conducted in a well-ventilated area, and sources of ignition must be avoided.[12] An eyewash station should be readily available.[11]

Storage: Store in a cool, well-ventilated place, keeping the container tightly closed.[12] Keep away from heat, sparks, open flames, and other ignition sources.[12]

References

- 1. Buy this compound (EVT-310753) | 2122-70-5 [evitachem.com]

- 2. Buy this compound | 2122-70-5 [smolecule.com]

- 3. greenhousemegastore.com [greenhousemegastore.com]

- 4. plantsbycreekside.com [plantsbycreekside.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. labproinc.com [labproinc.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. mhlw.go.jp [mhlw.go.jp]

- 10. 1-Naphthaleneacetic acid - Wikipedia [en.wikipedia.org]

- 11. domyown.com [domyown.com]

- 12. cdn.chemservice.com [cdn.chemservice.com]

An In-depth Technical Guide to the Synthesis of Ethyl 1-Naphthaleneacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-naphthaleneacetate is a synthetic auxin, a class of plant hormones, widely utilized in agriculture and research to regulate plant growth. Its chemical structure, derived from 1-naphthaleneacetic acid (NAA), allows it to mimic the physiological effects of natural auxins. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, with a focus on the Fischer esterification and the modified Arndt-Eistert reaction. Detailed experimental protocols, quantitative data, and visual representations of the synthetic routes are presented to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound (C₁₄H₁₄O₂) is the ethyl ester of 1-naphthaleneacetic acid. It is a colorless to pale yellow liquid with a molecular weight of 214.26 g/mol .[1] Its primary application lies in its function as a plant growth regulator, where it can influence processes such as root formation and fruit development.[1] The synthesis of this compound is of significant interest for both laboratory-scale research and industrial-scale production. This guide will delve into the core synthetic methodologies, providing detailed protocols and comparative data to aid in the selection and optimization of the manufacturing process.

Primary Synthesis Pathways

The two most prominent methods for the synthesis of this compound are the Fischer-Speier esterification of 1-naphthaleneacetic acid and the modified Arndt-Eistert reaction. A less commonly detailed method is the ethanolysis of 1-naphthylacetonitrile.

Fischer-Speier Esterification

The most common and direct route to this compound is the Fischer esterification of 1-naphthaleneacetic acid with ethanol (B145695) in the presence of a strong acid catalyst, typically sulfuric acid.[1][2] This is a reversible reaction, and to drive the equilibrium towards the product, an excess of the alcohol reactant is often used, or the water byproduct is removed as it forms.[3]

dot

Caption: Fischer Esterification of 1-Naphthaleneacetic Acid.

Modified Arndt-Eistert Reaction

The Arndt-Eistert reaction provides a method for the one-carbon homologation of a carboxylic acid. In the context of this compound synthesis, this involves the conversion of 1-naphthoyl chloride to a diazoketone, which then undergoes a silver-catalyzed Wolff rearrangement in the presence of ethanol to yield the final ester product. A modified procedure developed by Newman and Beal offers more reproducible results.

dot

Caption: Modified Arndt-Eistert Synthesis of this compound.

Ethanolysis of 1-Naphthylacetonitrile

This compound can also be prepared by the acidic ethanolysis of 1-naphthylacetonitrile. This method involves the hydrolysis of the nitrile group to a carboxylic acid followed by esterification in a one-pot reaction.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthesis pathways of this compound.

| Synthesis Pathway | Key Reactants | Catalyst | Reaction Conditions | Reported Yield | Purity | Reference |

| Fischer-Speier Esterification | 1-Naphthaleneacetic Acid, Ethanol | Sulfuric Acid | Reflux, 4-6 hours | >90% (optimal) | Not specified | [2] |

| Modified Arndt-Eistert Reaction | 1-(Diazoacetyl)naphthalene, Ethanol | Silver Benzoate (B1203000), Triethylamine (B128534) | Reflux, 1 hour | 84-92% | Colorless liquid, b.p. 100-105°C (0.1-0.2 mm) | [4] |

| Ethanolysis of 1-Naphthylacetonitrile | 1-Naphthylacetonitrile, Ethanol | Acid | Not specified | Not specified | Not specified | [4] |

Detailed Experimental Protocols

Protocol for Fischer-Speier Esterification

This protocol is a general procedure adapted for the synthesis of this compound based on typical Fischer esterification conditions.

Materials:

-

1-Naphthaleneacetic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine 1-naphthaleneacetic acid and an excess of absolute ethanol (e.g., a 1:5 molar ratio of acid to alcohol).

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) for 4-6 hours.[2]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude this compound.

-

Purify the crude product by vacuum distillation to yield pure this compound.

Protocol for Modified Arndt-Eistert Reaction

This protocol is based on the procedure described in Organic Syntheses.

Part A: Preparation of 1-(Diazoacetyl)naphthalene

Materials:

-

1-Naphthoyl chloride

-

Diazomethane (B1218177) in diethyl ether

-

Triethylamine, dry

-

Diethyl ether, dry

Procedure:

-

Prepare a solution of diazomethane and dry triethylamine in dry diethyl ether in a flask cooled in an ice bath.

-

Slowly add a solution of 1-naphthoyl chloride in dry diethyl ether to the stirred, cold diazomethane solution over 30 minutes.

-

Stir the mixture in the cold for 3 hours.

-

Filter the mixture to remove triethylamine hydrochloride and wash the solid with dry ether.

-

Remove the ether from the combined filtrate and washings using a rotary evaporator.

-

Dissolve the yellow solid residue in dry ether and cool the solution with an acetone-dry ice bath to precipitate the product.

-

Collect the yellow solid 1-(diazoacetyl)naphthalene by filtration. This step typically yields 85-92% of the product.

Part B: Synthesis of this compound

Materials:

-

1-(Diazoacetyl)naphthalene

-

Absolute ethanol

-

Silver benzoate

-

Triethylamine

-

Diethyl ether

-

10% Sodium carbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 1-(diazoacetyl)naphthalene (0.0801 mole) in absolute ethanol (50 ml) in a two-necked flask equipped with a magnetic stirrer, serum stopper, and reflux condenser.

-

Heat the solution to reflux.

-

Prepare a catalyst solution by dissolving silver benzoate (1 g) in triethylamine (10 ml).

-

Inject 1 ml of the freshly prepared catalyst solution through the serum cap into the refluxing solution. Nitrogen evolution will occur, and the mixture will turn black.

-

Reflux the reaction mixture for 1 hour, then cool and filter it.

-

Remove the solvents from the filtrate using a rotary evaporator.

-

Take up the residue in diethyl ether (75 ml) and wash the solution twice with 10% aqueous sodium carbonate, water, and saturated brine.

-

Extract each aqueous wash with ether.

-

Combine all the ethereal extracts and dry them over anhydrous magnesium sulfate.

-

After removing the ether, purify the product by distillation to afford colorless this compound. The yield is typically between 84-92%.

Logical Workflow for Synthesis Pathway Selection

The choice of synthesis pathway depends on several factors including the availability of starting materials, desired scale of production, and safety considerations.

dot

Caption: Decision workflow for selecting a synthesis pathway.

Conclusion

This technical guide has outlined the primary synthetic routes to this compound, providing detailed experimental protocols and comparative data. The Fischer esterification represents a straightforward and high-yielding method when the precursor, 1-naphthaleneacetic acid, is available. The modified Arndt-Eistert reaction offers an alternative high-yield pathway, particularly for homologation from 1-naphthoyl chloride, though it involves the use of hazardous diazomethane. The information presented herein should serve as a practical resource for the efficient and safe synthesis of this compound in a laboratory or industrial setting.

References

The Pro-Auxin Ethyl 1-Naphthaleneacetate: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-naphthaleneacetate (ENA) is a synthetic molecule that functions as a pro-auxin, playing a significant role in plant growth regulation. As a derivative of the potent synthetic auxin, 1-naphthaleneacetic acid (NAA), ENA exerts its biological effects through its conversion to NAA within plant tissues. This guide provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its conversion to the active form, its interaction with the core auxin signaling pathway, and the physiological responses it elicits. This document is intended for researchers, scientists, and professionals in drug development and agriculture who are interested in the molecular underpinnings of synthetic auxins.

From Pro-Auxin to Active Hormone: The Hydrolysis of this compound

The initial and critical step in the mechanism of action of this compound is its hydrolysis to the biologically active 1-naphthaleneacetic acid (NAA) and ethanol (B145695). This conversion is catalyzed by endogenous plant esterases.[1][2] While the specific carboxylesterases responsible for this biotransformation have not been definitively identified, it is known that plant genomes encode a large number of these enzymes with broad substrate specificities, capable of hydrolyzing a variety of ester-containing compounds.[3][4] The ester linkage in ENA makes it a more stable and readily absorbed precursor to NAA, allowing for a controlled release of the active auxin within the plant tissues.[1]

The general reaction for this hydrolysis is as follows:

This compound + H₂O --(Plant Esterases)--> 1-Naphthaleneacetic Acid + Ethanol

This bioactivation is a key feature of ENA's utility as a plant growth regulator, as it allows for a more sustained auxin effect compared to the direct application of the more polar NAA.

The Core Mechanism: NAA and the TIR1/AFB Signaling Pathway

Once converted to NAA, the molecule engages the primary auxin signaling pathway in plants. This pathway is centered around the TIR1/AFB family of F-box proteins, which function as auxin co-receptors.[5][6] The core components and steps of this signaling cascade are outlined below.

Key Components of the Auxin Signaling Pathway:

-

TIR1/AFB Proteins (TRANSPORT INHIBITOR RESPONSE 1/AUXIN-SIGNALING F-BOX PROTEINS): A family of F-box proteins that are subunits of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. There are six members in Arabidopsis thaliana: TIR1 and AFB1-AFB5.[6]

-

Aux/IAA Proteins (Auxin/Indole-3-Acetic Acid Inducible Proteins): A family of transcriptional repressors that bind to and inhibit the activity of Auxin Response Factors (ARFs).

-

ARFs (Auxin Response Factors): A family of transcription factors that bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes, thereby regulating their expression.

The Signaling Cascade:

-

Auxin Binding and Co-Receptor Complex Formation: In the presence of auxin (in this case, NAA), a "molecular glue" mechanism is initiated. NAA binds to a pocket in the TIR1/AFB protein, which stabilizes the interaction between the TIR1/AFB protein and an Aux/IAA repressor protein.[7][8] This forms a stable TIR1/AFB-Auxin-Aux/IAA co-receptor complex.

-

Ubiquitination and Degradation of Aux/IAA Repressors: The formation of this complex targets the Aux/IAA protein for polyubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase.

-

Proteasomal Degradation: The polyubiquitinated Aux/IAA protein is then recognized and degraded by the 26S proteasome.

-

Activation of ARF Transcription Factors: The degradation of the Aux/IAA repressors liberates the ARF transcription factors to which they were bound.

-

Regulation of Gene Expression: The now-active ARFs can bind to AuxREs in the promoters of early auxin-responsive genes, leading to their transcriptional activation or repression, and ultimately, the physiological responses associated with auxin.

Quantitative Data on Auxin Receptor Binding

| Auxin Ligand | Co-Receptor Complex | Binding Affinity (Kd or Ki) | Reference(s) |

| IAA | TIR1-IAA7 | ~10-18 nM (Kd) | [3][7] |

| IAA | TIR1-DI-DII of IAA7 | ~14 nM (Kd) | [3] |

| IAA | TIR1-DII of IAA7 | ~218 nM (Kd) | [3] |

| IAA | AFB5-IAA7 | ~51 nM (Kd) | [3] |

| Picloram (B1677784) | TIR1-IAA7 | ~3900 nM (Ki) | [3] |

| Picloram | AFB5-IAA7 | ~55 nM (Ki) | [3] |

Note: Kd (dissociation constant) is a measure of binding affinity, where a lower value indicates a stronger affinity. Ki (inhibition constant) is a measure of the affinity of a competitive inhibitor.

Experimental Protocols

In Vitro Auxin Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity of a test compound (e.g., NAA) to a purified TIR1/AFB-Aux/IAA co-receptor complex.

Materials:

-

Purified recombinant TIR1/AFB and Aux/IAA proteins

-

[³H]-IAA (radiolabeled indole-3-acetic acid)

-

Unlabeled NAA (or other competitor) at various concentrations

-

Binding buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 0.05% Tween-20)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

Microcentrifuge tubes

-

Filter-binding apparatus with glass fiber filters (e.g., GF/B)

Procedure:

-

Prepare Protein Complex: In a microcentrifuge tube, combine the purified TIR1/AFB and Aux/IAA proteins in binding buffer to form the co-receptor complex. Incubate on ice for 30 minutes.

-

Set up Binding Reactions: In a series of microcentrifuge tubes, add the following in order:

-

Binding buffer

-

A fixed concentration of [³H]-IAA (e.g., at a concentration close to its Kd for the complex).

-

Increasing concentrations of unlabeled NAA (the competitor). For total binding, add buffer instead of competitor. For non-specific binding, add a large excess of unlabeled IAA.

-

The pre-formed TIR1/AFB-Aux/IAA protein complex.

-

-

Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 1-2 hours).

-

Separation of Bound and Free Ligand: Rapidly filter the reaction mixtures through the glass fiber filters using the filter-binding apparatus. The protein-ligand complexes will be retained on the filter, while the unbound ligand will pass through.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place each filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements to obtain the specific binding.

-

Plot the percentage of specific binding of [³H]-IAA as a function of the log concentration of unlabeled NAA.

-

Fit the data to a one-site competition binding model to determine the IC₅₀ (the concentration of NAA that inhibits 50% of the specific binding of [³H]-IAA).

-

Calculate the Ki value for NAA using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]-IAA and Kd is the dissociation constant of [³H]-IAA for the receptor complex.

-

Arabidopsis Primary Root Growth Inhibition Assay

This bioassay is a common method to assess the in vivo activity of auxins and auxin-like compounds.

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

-

Murashige and Skoog (MS) medium with 1% sucrose (B13894) and 0.8% agar (B569324)

-

Sterile petri dishes

-

This compound or NAA stock solution

-

Growth chamber with controlled light and temperature

-

Ruler or digital scanner and image analysis software (e.g., ImageJ)

Procedure:

-

Seed Sterilization: Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 10 minutes in a 50% bleach solution with 0.05% Triton X-100. Rinse the seeds 4-5 times with sterile distilled water.

-

Plating: Resuspend the sterilized seeds in sterile 0.1% agar and sow them in a line on the surface of MS agar plates.

-

Stratification: Store the plates in the dark at 4°C for 2-3 days to synchronize germination.

-

Germination and Growth: Transfer the plates to a growth chamber and orient them vertically to allow for root growth along the agar surface. Grow the seedlings under long-day conditions (16 hours light/8 hours dark) at 22°C for 4-5 days.

-

Treatment: Prepare MS agar plates containing a range of concentrations of this compound or NAA. Transfer seedlings of uniform size to the treatment plates.

-

Measurement: After a set period of growth on the treatment plates (e.g., 3-5 days), measure the length of the primary root from the root-shoot junction to the root tip. This can be done by marking the initial position of the root tip and then measuring the new growth, or by scanning the plates and using image analysis software.

-

Data Analysis:

-

For each concentration, calculate the average root length and standard deviation.

-

Normalize the data by expressing the root length at each concentration as a percentage of the root length of the control (untreated) seedlings.

-

Plot the percentage of root growth inhibition versus the log concentration of the test compound.

-

Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of primary root growth.

-

Conclusion

The mechanism of action of this compound is a clear example of a pro-drug or pro-hormone concept applied to plant biology. Its efficacy relies on its in planta hydrolysis to 1-naphthaleneacetic acid, which then hijacks the endogenous auxin signaling machinery. By interacting with the TIR1/AFB co-receptors, NAA triggers the degradation of Aux/IAA repressors, leading to the activation of auxin-responsive genes and the subsequent modulation of plant growth and development. A thorough understanding of this mechanism, including the quantitative aspects of receptor binding and the specifics of its bioactivation, is crucial for the rational design and application of synthetic auxins in both agricultural and research contexts. Further research to identify the specific plant esterases involved in ENA hydrolysis will provide a more complete picture of its mode of action and could open new avenues for its targeted application.

References

- 1. Buy this compound (EVT-310753) | 2122-70-5 [evitachem.com]

- 2. Buy this compound | 2122-70-5 [smolecule.com]

- 3. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. TIR1/AFB proteins: Active players in abiotic and biotic stress signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Ethyl 1-Naphthaleneacetate: A Technical Guide to a Potent Synthetic Auxin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-naphthaleneacetate (ENA) is a synthetic auxin widely utilized in agriculture and horticulture as a plant growth regulator. Structurally, it is the ethyl ester of 1-naphthaleneacetic acid (NAA), another potent synthetic auxin. ENA's primary mechanism of action is as a pro-hormone, undergoing hydrolysis in plant tissues to release NAA, which then mimics the effects of the natural auxin, indole-3-acetic acid (IAA). This controlled release mechanism contributes to its sustained activity. NAA, the active form of ENA, functions by binding to the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This binding event promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors, thereby de-repressing Auxin Response Factors (ARFs) and leading to the transcription of auxin-responsive genes. These genes orchestrate a wide array of physiological processes, including cell elongation, division, and differentiation, which manifest as stimulated root formation, fruit set, and the inhibition of sucker growth. This technical guide provides an in-depth overview of ENA, focusing on its mechanism of action, quantitative physiological effects, and detailed experimental protocols for its characterization.

Physicochemical Properties and Synthesis

This compound is a colorless to pale yellow liquid with a pleasant odor. It is soluble in organic solvents like ethanol (B145695) and ether but has limited solubility in water.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄O₂ | [1] |

| Molecular Weight | 214.26 g/mol | [2] |

| CAS Number | 2122-70-5 | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Solubility | Soluble in organic solvents, limited in water | [2] |

The most common method for synthesizing ENA is through the esterification of 1-naphthaleneacetic acid (NAA) with ethanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions.[1][2]

Mechanism of Action: A Pro-Auxin Approach

This compound functions as a pro-auxin.[1] Upon absorption by plant tissues, it is hydrolyzed by endogenous esterases to release 1-naphthaleneacetic acid (NAA) and ethanol.[1][2] NAA is the biologically active form that elicits the auxin response.

The canonical auxin signaling pathway is initiated by the binding of NAA to the TIR1/AFB family of F-box proteins.[1] This interaction stabilizes the formation of a co-receptor complex between TIR1/AFB and an Aux/IAA transcriptional repressor.[3] The SCF-TIR1/AFB complex then acts as an E3 ubiquitin ligase, targeting the Aux/IAA protein for polyubiquitination and subsequent degradation by the 26S proteasome.[3] The degradation of the Aux/IAA repressor liberates the Auxin Response Factor (ARF) transcription factors, which can then bind to auxin-responsive elements (AREs) in the promoters of early auxin-responsive genes, leading to their transcription and initiating downstream physiological effects.[3]

Quantitative Data on Biological Activity

The biological activity of ENA is attributed to its conversion to NAA. Therefore, quantitative data for NAA is presented here as a proxy for the in planta activity of ENA.

Binding Affinity to Auxin Receptors

The binding of auxins to the TIR1/AFB-Aux/IAA co-receptor complex is crucial for initiating the signaling cascade. Different combinations of TIR1/AFB and Aux/IAA proteins can exhibit varying affinities for different auxins.

Table 2: Binding Affinities of NAA and Other Auxins to TIR1/AFB Receptors

| Auxin | Receptor Complex | Binding Affinity (Kd or Ki) | Method | Reference |

| IAA | TIR1-IAA7 | 17.81 ± 7.81 nM (Kd) | In vitro binding assay | |

| IAA | TIR1-IAA17 | ~30 nM (Kd) | In vitro binding assay | |

| IAA | TIR1-IAA28 | ~75 nM (Kd) | In vitro binding assay | |

| Picloram | TIR1-IAA7 | 3900 ± 910 nM (Ki) | In vitro binding assay | |

| Picloram | AFB5-IAA7 | 54.90 ± 3.84 nM (Ki) | In vitro binding assay | |

| IAA | AFB5-IAA7 | 51.32 ± 12.65 nM (Kd) | In vitro binding assay |

Note: Direct binding data for this compound is not available, as it is believed to act as a pro-hormone that is hydrolyzed to the active form, NAA.

Dose-Response Relationships for Physiological Effects

The concentration of NAA significantly influences its physiological effects, often exhibiting a bell-shaped dose-response curve where optimal concentrations promote growth, while supraoptimal concentrations can be inhibitory.[4][5]

Table 3: Dose-Response Data for NAA in Root Elongation and Swelling

| Plant Species | Physiological Response | NAA Concentration | Effect | Reference |

| Zea mays | Root Elongation | 0.046 µM | 50% of maximum effect (E₅₀) | [4] |

| Zea mays | Root Swelling | 0.2 µM | 50% of maximum effect (E₅₀) | [4] |

| Zea mays | Root Elongation | 0.1 µM | 66% inhibition | [4] |

| Zea mays | Root Elongation | 0.5 µM | 90% inhibition | [6] |

| Zea mays | Root Swelling | 0.5 µM | 187% promotion | [6] |

| Arabidopsis thaliana | Root Hair Elongation | 10 nM | Restoration of wild-type length in aux1 mutants | [7] |

| Arabidopsis thaliana | Root Hair Elongation | 100 nM | Restoration of wild-type length in ein2-1 mutants | [7] |

Efficacy in Sucker Growth Control

ENA, formulated as the ethyl ester of NAA, is effective in controlling sucker growth in various woody plants.

Table 4: Quantitative Effects of NAA (ethyl ester) on Hazelnut Sucker Growth

| Treatment | Sucker Height Reduction (vs. control) | Sucker Fresh Weight Reduction (vs. control) | Reference |

| NAA 10 g·L⁻¹ (sequential application) | 40% reduction in maximum height | Significant reduction | [8] |

| NAA 10 or 20 g·L⁻¹ | 10% reduction | Significant reduction |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the esterification of 1-naphthaleneacetic acid (NAA) with ethanol.

Protocol:

-

Combine 1-naphthaleneacetic acid and an excess of absolute ethanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography.

-

After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Root Elongation Inhibition Bioassay (Arabidopsis thaliana)

This bioassay is a standard method to quantify auxin activity.

Protocol:

-

Sterilize Arabidopsis thaliana (e.g., Col-0) seeds by washing with 70% ethanol followed by a bleach solution, then rinse with sterile water.

-

Sow the seeds on square petri plates containing 0.5X Murashige and Skoog (MS) medium with 1% sucrose (B13894) and 0.8% agar (B569324).

-

Stratify the seeds at 4°C for 2-3 days in the dark.

-

Germinate and grow the seedlings vertically in a growth chamber under a long-day photoperiod (16h light/8h dark) for 4-5 days.

-

Prepare a range of concentrations of this compound (or NAA as a positive control) in the growth medium. A solvent control (e.g., DMSO or ethanol) should also be included.

-

Transfer seedlings of uniform size to the plates containing the different ENA concentrations.

-

Grow the seedlings for an additional 3-5 days.

-

Scan the plates and measure the length of the primary root using image analysis software (e.g., ImageJ).

-

Calculate the percentage of root growth inhibition relative to the solvent control for each concentration.

-

Plot the percentage of inhibition against the logarithm of the ENA concentration to generate a dose-response curve.

Auxin-Receptor Binding Assay (Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) can be used to measure the binding kinetics of NAA (the active form of ENA) to the TIR1/AFB-Aux/IAA co-receptor complex.

Protocol:

-

Immobilize a biotinylated peptide corresponding to the degron domain of an Aux/IAA protein (e.g., IAA7) onto a streptavidin-coated SPR sensor chip.

-

Prepare a series of solutions containing a constant concentration of purified TIR1 or an AFB protein and varying concentrations of NAA.

-

Inject the protein-NAA solutions over the sensor chip surface.

-

Monitor the binding of the TIR1/AFB-NAA complex to the immobilized Aux/IAA peptide in real-time by measuring the change in resonance units (RU).

-

After the association phase, flow buffer without the protein-NAA complex over the chip to measure the dissociation rate.

-

Regenerate the sensor chip surface between different NAA concentrations if necessary.

-

Analyze the resulting sensorgrams to determine the association (kon) and dissociation (koff) rate constants.

-

Calculate the equilibrium dissociation constant (Kd) as koff/kon.

Analysis of Auxin-Induced Gene Expression (RT-qPCR)

This protocol measures the change in transcript levels of early auxin-responsive genes following treatment with ENA.

Protocol:

-

Grow seedlings (e.g., Arabidopsis thaliana) in liquid culture or on agar plates as described for the root elongation bioassay.

-

Treat the seedlings with a specific concentration of ENA or a solvent control for a short duration (e.g., 1-3 hours).

-

Harvest the plant tissue (e.g., whole seedlings or roots) and immediately freeze in liquid nitrogen.

-

Extract total RNA from the tissue using a suitable kit or protocol.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the RNA using a reverse transcriptase and oligo(dT) or random primers.

-

Perform quantitative PCR (qPCR) using gene-specific primers for early auxin-responsive genes (e.g., IAA1, IAA5, GH3.3) and a reference gene (e.g., ACTIN2).

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in ENA-treated samples compared to the control.

Conclusion

This compound serves as an effective synthetic auxin through its in planta conversion to 1-naphthaleneacetic acid. Its mode of action follows the canonical auxin signaling pathway, leading to the degradation of Aux/IAA repressors and the subsequent activation of auxin-responsive gene expression. While direct quantitative data for ENA itself is limited, the extensive research on its active form, NAA, provides a robust framework for understanding its physiological effects and for designing experiments to further elucidate its specific properties as a pro-hormone. The detailed protocols provided in this guide offer a starting point for researchers to quantitatively assess the auxin activity of ENA and other synthetic auxins. Future research should focus on direct comparative studies of ENA and NAA to quantify the efficiency of hydrolysis and subsequent biological activity, as well as exploring the potential for differential activity of ENA in various plant species and tissues.

References

- 1. Buy this compound (EVT-310753) | 2122-70-5 [evitachem.com]

- 2. Buy this compound | 2122-70-5 [smolecule.com]

- 3. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Auxin-dependent cell division and cell elongation. 1-Naphthaleneacetic acid and 2,4-dichlorophenoxyacetic acid activate different pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Auxin and Ethylene Response Interactions during Arabidopsis Root Hair Development Dissected by Auxin Influx Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. hort [journals.ashs.org]

An In-depth Technical Guide to the Biological Activity of Ethyl 1-Naphthaleneacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-naphthaleneacetate is a synthetic auxin, a class of plant growth regulators that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA). Primarily utilized in agriculture and horticulture, its biological activity centers on the modulation of plant growth and development. This document provides a comprehensive overview of the known biological activities of this compound, including its mechanism of action, toxicological profile, and effects on various biological systems. It details experimental protocols for assessing its activity and presents available quantitative data. Furthermore, this guide illustrates the key signaling pathway influenced by this compound.

Introduction

This compound, an ethyl ester of 1-naphthaleneacetic acid (NAA), is a significant compound in the field of plant biology and agriculture.[1][2] Its primary function is as a plant growth regulator, where it is used to control sucker and sprout growth on a variety of fruit and ornamental trees.[3][4] The biological activity of this compound is intrinsically linked to its role as a synthetic auxin, influencing cellular elongation, division, and differentiation in plant tissues.[1][2] Upon absorption by the plant, it is metabolized to 1-naphthaleneacetic acid (NAA), which is the primary active form. This guide will delve into the multifaceted biological activities of this compound, providing technical details for research and development professionals.

Mechanism of Action

The principal mechanism of action of this compound is its function as a synthetic auxin.[1] Once absorbed by plant tissues, it is hydrolyzed to 1-naphthaleneacetic acid (NAA). NAA then influences gene expression related to growth and development by interacting with the auxin signaling pathway.[2]

The Auxin Signaling Pathway

The canonical auxin signaling pathway is a well-characterized cascade that mediates the effects of auxins on gene expression. The key components of this pathway are the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[5][6][7]

In the absence of auxin, Aux/IAA proteins bind to ARF transcription factors, repressing the transcription of auxin-responsive genes.[6] When auxin (or a synthetic analog like NAA) is present, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and the Aux/IAA repressor.[6] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome. The degradation of the Aux/IAA repressor relieves the repression of the ARF transcription factor, which can then activate the expression of auxin-responsive genes, leading to various physiological responses such as cell elongation and root development.

Caption: Canonical Auxin Signaling Pathway.

Quantitative Data

Quantitative data for the biological activity of this compound is limited in publicly available literature. Most studies focus on its metabolite, 1-naphthaleneacetic acid (NAA), or related naphthalene (B1677914) derivatives. The following tables summarize the available data.

Table 1: Toxicological Data for Naphthalene Acetates

| Compound | Test Organism | Route of Exposure | Value | Reference |

| 1-Naphthaleneacetic acid (NAA) | Rat | Oral LD50 | 1000-5900 mg/kg | [8] |

| Naphthalene Acetates | Rat, Dog | Repeated Oral Exposure | Decreased body weight and food consumption | [9] |

Table 2: In Vitro Cytotoxicity and Genotoxicity of 1-Naphthaleneacetamide (NAAm)

| Cell Line | Assay | Concentration | Effect | Reference |

| Human Peripheral Blood Lymphocytes | Chromosome Aberration | 20, 40, 80, 160 µg/mL | Significant induction of structural chromosome aberrations | [6][10] |

| Human Peripheral Blood Lymphocytes | Micronucleus Assay | 20, 40, 80, 160 µg/mL | Significant induction of micronuclei formation | [6][10] |

| Human Peripheral Blood Lymphocytes | Mitotic Index | 20, 40, 80, 160 µg/mL | Statistically significant reduction at 48h | [6][10] |

| Human Peripheral Blood Lymphocytes | Nuclear Division Index | 20, 40, 80, 160 µg/mL | Statistically significant reduction at 24h and 48h | [6][10] |

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of this compound are not widely published. The following are generalized protocols adapted from standard methodologies for assessing auxin-like activity, antimicrobial properties, and cytotoxicity.

Auxin Bioassay: Avena Coleoptile Curvature Test (Generalized)

This bioassay is a classic method to determine auxin activity based on the differential growth of oat coleoptiles.[11][12][13]

Workflow:

Caption: Avena Coleoptile Curvature Test Workflow.

Methodology:

-

Seed Germination: Germinate Avena sativa (oat) seeds in complete darkness on moist filter paper for 4-5 days.

-

Coleoptile Selection: Select seedlings with straight, uniform coleoptiles.

-

Decapitation: Under a dim red light, excise the top 2-3 mm of the coleoptile to remove the endogenous source of auxin.

-

Preparation of Test Substance: Prepare a series of agar blocks (e.g., 1% agar) containing various concentrations of this compound. A control block with no test substance should also be prepared.

-

Application: Place a single agar block asymmetrically on the cut surface of each decapitated coleoptile.

-

Incubation: Incubate the coleoptiles in a dark, humid chamber for 1.5 to 2 hours.

-

Measurement: Measure the angle of curvature of the coleoptiles. This can be done by projecting their shadow onto paper and measuring the angle.

-

Data Analysis: Plot the average angle of curvature against the concentration of this compound to generate a dose-response curve.

Antimicrobial Activity: Broth Microdilution Assay (Generalized)

This method determines the Minimum Inhibitory Concentration (MIC) of a substance against a specific microorganism.[14][15]

Methodology:

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

-

Serial Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Inoculate each well with the standardized microorganism suspension. Include positive (microorganism without test substance) and negative (broth only) controls.

-

Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity: MTT Assay (Generalized)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16]

Methodology:

-

Cell Seeding: Seed mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the concentration of the test compound.

Other Biological Activities

Sucker and Sprout Control

This compound is widely used to control the growth of suckers and watersprouts on fruit and ornamental trees.[17][18][19] Suckers are vigorous shoots that arise from the rootstock or the base of the trunk, while watersprouts are fast-growing vertical shoots on the trunk or branches.[19] These growths can divert energy from the desired parts of the tree, reduce fruit production, and affect the tree's structure.[18] Commercial products containing this compound are applied to the pruning cuts or the base of the tree to inhibit the sprouting of these unwanted growths.[3]

Effects on Gene Expression in Human Cells

While the primary activity of this compound is in plants, its metabolite, NAA, has been shown to have effects on human cells in vitro. A study on cultured human cells demonstrated that NAA can increase the yield of cells by inhibiting apoptosis.[20] This effect was linked to the upregulation of the angiopoietin-like 4 (ANGPTL4) gene, which is involved in lipid metabolism and has anti-apoptotic properties.[20]

Conclusion

This compound is a synthetic auxin with well-established biological activity as a plant growth regulator. Its mechanism of action is centered on the modulation of the auxin signaling pathway, leading to changes in gene expression that control plant growth and development. While its primary application is in agriculture for sucker and sprout control, its metabolic product, NAA, has demonstrated effects on human cells in vitro, suggesting potential for further investigation. This guide provides a foundational understanding of the biological activities of this compound for researchers and professionals in related fields. Further research is warranted to elucidate more specific quantitative data and to explore the full spectrum of its biological effects.

References

- 1. Buy this compound | 2122-70-5 [smolecule.com]

- 2. Buy this compound (EVT-310753) | 2122-70-5 [evitachem.com]

- 3. plantsbycreekside.com [plantsbycreekside.com]

- 4. Sucker Punch RTU [gardenersedge.com]

- 5. researchgate.net [researchgate.net]

- 6. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. journal.r-project.org [journal.r-project.org]

- 11. scribd.com [scribd.com]

- 12. Bioassay for plant growth regulators | PDF [slideshare.net]

- 13. benchchem.com [benchchem.com]

- 14. scielo.br [scielo.br]

- 15. mdpi.com [mdpi.com]

- 16. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]

- 17. youtube.com [youtube.com]

- 18. Managing Suckers on Fruit, Ornamental, and Shade Trees | Yard and Garden [yardandgarden.extension.iastate.edu]

- 19. starkbros.com [starkbros.com]

- 20. 1-Naphthaleneacetic Acid Improved the In Vitro Cell Culturing by Inhibiting Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of Ethyl 1-Naphthaleneacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-naphthaleneacetate (ENA) is a synthetic auxin, a class of plant hormones that play a crucial role in regulating plant growth and development. It is the ethyl ester of 1-naphthaleneacetic acid (NAA). Due to its biological activity, ENA finds applications in agriculture as a plant growth regulator and is a subject of interest in pharmaceutical research. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective formulation, storage, and application in various scientific and commercial endeavors. This technical guide provides a comprehensive overview of the solubility and stability of this compound, including quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₄O₂ | [1] |

| Molecular Weight | 214.26 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Physical State | Liquid at room temperature | [1] |

Solubility Profile

This compound is generally characterized as being soluble in organic solvents and poorly soluble in water.[2] This is attributed to the hydrophobic nature of the naphthalene (B1677914) ring.

Table 1: Solubility of 1-Naphthaleneacetic Acid in Various Solvents at Different Temperatures (mole fraction, 10³x) [3]

| Temperature (K) | Methanol | Ethanol | 2-Propanol | Acetone | Dichloromethane | Water |

| 278.25 | 115.3 | 78.45 | 58.62 | 163.7 | - | - |

| 283.15 | 138.9 | 94.13 | 70.43 | 192.8 | - | - |

| 288.15 | 167.3 | 113.1 | 84.65 | 227.4 | - | - |

| 293.15 | 201.8 | 135.9 | 101.8 | 268.8 | - | - |

| 298.15 | 243.8 | 163.5 | 122.4 | 318.5 | - | - |

| 303.15 | 295.1 | 196.8 | 147.2 | 378.2 | - | - |

| 308.15 | 357.8 | 237.1 | 177.0 | 450.1 | - | - |

| 313.15 | 434.1 | 285.8 | 212.8 | 536.9 | - | - |

| 318.15 | 526.8 | 344.8 | 255.8 | 641.5 | - | - |

| 323.15 | 639.4 | 416.3 | 307.7 | 767.8 | - | - |

Note: The data presented is for 1-Naphthaleneacetic acid and should be used as an approximation for this compound with caution.

Stability Profile

This compound is susceptible to degradation under various conditions, primarily through hydrolysis of the ester linkage. Understanding its stability is critical for determining its shelf-life and ensuring its efficacy in formulations.

Hydrolytic Stability

The primary degradation pathway for this compound is hydrolysis, which results in the formation of 1-naphthaleneacetic acid and ethanol.[4] This reaction can be catalyzed by both acid and base.

Table 2: Summary of Stability under Different Conditions

| Condition | Stability | Degradation Products |

| Acidic Hydrolysis | Susceptible | 1-Naphthaleneacetic acid, Ethanol |

| Alkaline Hydrolysis | Susceptible | 1-Naphthaleneacetic acid, Ethanol |

| Neutral Hydrolysis | More stable than under acidic or basic conditions, but hydrolysis can still occur, especially with prolonged exposure to moisture. | 1-Naphthaleneacetic acid, Ethanol |

| Photostability | Potentially susceptible to photodegradation due to the naphthalene chromophore. | Naphthoquinones and other oxidized species (inferred from related naphthalene compounds).[5] |

| Thermal Stability | Generally stable at ambient temperatures. Degradation can occur at elevated temperatures. | Potential for decarboxylation and other thermal decomposition products. |

Experimental Protocols

Solubility Determination: Shake-Flask Method

This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, screw-cap vial or flask.

-

Equilibration: Agitate the mixture at a constant temperature using a mechanical shaker or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample to separate the undissolved solid from the saturated solution.

-

Quantification: Withdraw a known volume of the clear supernatant. Dilute the sample appropriately with a suitable solvent.

-

Analysis: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Stability Assessment: Forced Degradation Studies and Stability-Indicating HPLC Method

Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.[4][6]

Methodology:

-

Stress Conditions: Subject solutions of this compound to various stress conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for a specified duration.

-

Alkaline Hydrolysis: 0.1 M NaOH at 60°C for a specified duration.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid drug or a solution to elevated temperatures (e.g., 60-80°C).

-

Photodegradation: Expose a solution to UV light (e.g., 254 nm) and/or simulated sunlight.

-

-

Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method.

-

HPLC Method Development: Develop an HPLC method capable of separating the intact this compound from all potential degradation products. A typical starting point would be a reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile (B52724) and water (with an acid modifier like formic acid).

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent drug and ensure that no degradation products co-elute.

-

Identification of Degradants: If significant degradation is observed, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to identify the structure of the degradation products.

Visualizations

Experimental Workflow for Solubility and Stability Testing

Caption: Workflow for Solubility and Stability Assessment.

Postulated Degradation Pathway of this compound

Caption: Postulated Degradation Pathway of ENA.

Conclusion

This technical guide has summarized the available information on the solubility and stability of this compound. While qualitative data indicates its solubility in organic solvents and instability towards hydrolysis, there is a clear need for more comprehensive quantitative studies to establish a detailed physicochemical profile. The provided experimental protocols offer a framework for researchers to conduct these necessary investigations. The diagrams visually represent the logical flow of experimentation and the potential degradation pathways, serving as a valuable resource for scientists and professionals in the fields of agriculture and drug development. Further research into the specific degradation products and their kinetics under various stress conditions will be crucial for the development of stable and effective formulations containing this compound.

References

- 1. labproinc.com [labproinc.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. researchgate.net [researchgate.net]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photodegradation of naphthalene-derived particle oxidation products - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]

- 6. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

Hydrolysis of ethyl 1-naphthaleneacetate to NAA

An In-depth Technical Guide to the Hydrolysis of Ethyl 1-Naphthaleneacetate to 1-Naphthaleneacetic Acid (NAA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of this compound to 1-naphthaleneacetic acid (NAA), a synthetic auxin with significant applications in agriculture and as a starting material in pharmaceutical synthesis. This document details the chemical principles, experimental protocols, and quantitative data associated with this conversion.

Introduction

1-Naphthaleneacetic acid (NAA) is a synthetic plant hormone that mimics the effects of natural auxins, playing a crucial role in plant growth and development. It is widely used for the vegetative propagation of plants, to prevent premature flower and fruit drop, and for fruit thinning. The hydrolysis of its ethyl ester, this compound, is a common and efficient method for the production of NAA. This process can be effectively carried out under either acidic or basic conditions.

Chemical Reaction and Mechanism

The hydrolysis of this compound involves the cleavage of the ester bond to yield 1-naphthaleneacetic acid and ethanol (B145695). This reaction can be catalyzed by either an acid or a base.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, also known as saponification, is a widely used method for the hydrolysis of esters.[1] The reaction is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[1] The reaction is irreversible as the carboxylate salt is formed, which is then protonated in a separate acidic workup step to yield the carboxylic acid.[2]

The general mechanism for the base-catalyzed hydrolysis of an ester proceeds via a nucleophilic acyl substitution. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the departure of the ethoxide leaving group.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible reaction that requires the presence of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), as a catalyst.[1][3] To drive the equilibrium towards the products, an excess of water is typically used.[1][3]

The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a proton transfer, ethanol is eliminated as a leaving group.

Quantitative Data

The following table summarizes representative quantitative data for the base-catalyzed hydrolysis of an ester, which can be adapted for this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Ester | This compound | - |

| Base | 30% Aqueous Sodium Hydroxide (NaOH) | [2] |

| Solvent | Methanol (MeOH) | [2] |

| Reaction Conditions | ||

| Temperature | Reflux | [2] |

| Reaction Time | 4 hours | [2] |

| Workup | ||

| Acidification | Concentrated Hydrochloric Acid (HCl) | [2] |

| Extraction Solvent | Ethyl Ether | [2] |

| Yield | ||

| Product Yield | 98% | [2] |

Experimental Protocols

The following are detailed methodologies for the base-catalyzed and acid-catalyzed hydrolysis of this compound.

Detailed Protocol for Base-Catalyzed Hydrolysis (Saponification)

This protocol is adapted from a general procedure for the saponification of esters.[2]

Materials:

-

This compound

-

Methanol (MeOH)

-

30% aqueous solution of Sodium Hydroxide (NaOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the this compound in methanol.

-

Addition of Base: To this solution, add a 30% aqueous solution of sodium hydroxide.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with stirring for 4 hours.[2]

-

Cooling and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl ether twice to remove any unreacted starting material and neutral byproducts.[2]

-

Acidification: Transfer the aqueous phase to a beaker and cool it in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid until the pH is acidic, which will cause the 1-naphthaleneacetic acid to precipitate.[2]

-

Product Extraction: Extract the acidified aqueous phase with ethyl ether three times.[2]

-

Drying and Evaporation: Combine the organic phases, wash with water, and then dry over anhydrous sodium sulfate.[2] Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude 1-naphthaleneacetic acid.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as water or an ethanol/water mixture, to yield pure 1-naphthaleneacetic acid.

General Protocol for Acid-Catalyzed Hydrolysis

This protocol is based on the general principles of acid-catalyzed ester hydrolysis.[1][3]

Materials:

-

This compound

-

Dilute Sulfuric Acid (e.g., 10% H₂SO₄) or Hydrochloric Acid (e.g., 10% HCl)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Sodium bicarbonate solution

-

Ethyl ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Beakers

-

Rotary evaporator

Procedure:

-

Reaction Setup: Place the this compound and an excess of dilute sulfuric or hydrochloric acid in a round-bottom flask.

-

Reflux: Attach a reflux condenser and heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl ether. The 1-naphthaleneacetic acid will be in the aqueous layer as its sodium salt.

-

Acidification and Product Extraction: Separate the aqueous layer and acidify it with a strong acid (e.g., concentrated HCl) to precipitate the 1-naphthaleneacetic acid. Extract the product with ethyl ether.

-

Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Recrystallize the crude product from an appropriate solvent to obtain pure 1-naphthaleneacetic acid.

Visualizations

Signaling Pathway: Base-Catalyzed Hydrolysis of this compound

Caption: Base-catalyzed hydrolysis of this compound.

Experimental Workflow: Saponification and Purification of NAA

Caption: General workflow for saponification and purification of NAA.

References

An In-depth Technical Guide to the Molecular Structure of Ethyl 1-Naphthaleneacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction